molecular formula C9H10F3N3O4 B2967409 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 1352199-91-7

4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No. B2967409
Key on ui cas rn: 1352199-91-7
M. Wt: 281.191
InChI Key: UFKDINPEAXMCTR-UHFFFAOYSA-N
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Patent
US08623866B2

Procedure details

The product was obtained according to the method described in example 4, step 2 starting from 4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester and 1,1,1-trifluoro-3-iodo-propane as a mixture of regioisomers which were separated by silica gel chromatography using a heptane/ethyl acetate gradient to yield 141 mg (31%) of the desired regioisomer and 68 mg (15%) of 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid ethyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][NH:8][N:7]=1)=[O:5])[CH3:2].[F:14][C:15]([F:20])([F:19])[CH2:16][CH2:17]I>>[CH2:1]([O:3][C:4]([C:6]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][N:8]([CH2:17][CH2:16][C:15]([F:20])([F:19])[F:14])[N:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=NNC=C1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CCI)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was obtained
CUSTOM
Type
CUSTOM
Details
were separated by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NN(C=C1[N+](=O)[O-])CCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 68 mg
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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